N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Description

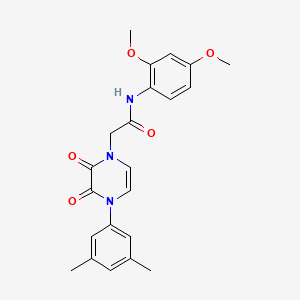

This compound is a dihydropyrazine-based acetamide derivative characterized by:

- A 2,4-dimethoxyphenyl group attached to the acetamide nitrogen.

- A 3,5-dimethylphenyl-substituted dihydropyrazine ring at the 4-position of the pyrazine core.

- Two ketone groups at the 2- and 3-positions of the pyrazine, forming a 2,3-dioxo-3,4-dihydropyrazine scaffold.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-14-9-15(2)11-16(10-14)25-8-7-24(21(27)22(25)28)13-20(26)23-18-6-5-17(29-3)12-19(18)30-4/h5-12H,13H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFVUQFPZKDUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=C(C=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl group and a dihydropyrazine moiety. Its molecular formula is , with a molar mass of approximately 420.50 g/mol. The presence of multiple functional groups suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, compounds with similar pyrazine structures have been shown to inhibit cancer cell growth by inducing apoptosis through various pathways:

- Mechanism of Action : The compound may interact with key regulatory proteins involved in cell cycle progression and apoptosis. Inhibitors targeting MDM2 and XIAP have demonstrated significant anticancer activity by activating p53 in tumor cells .

- In Vitro Studies : In vitro assays indicate that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting strong cytotoxic effects .

Anti-inflammatory Effects

Compounds containing the dihydropyrazine structure have also been associated with anti-inflammatory activities. These effects are often mediated through the inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways:

- Cytokine Modulation : Research indicates that similar compounds can reduce the expression of TNF-alpha and IL-6 in activated macrophages .

Data Table: Summary of Biological Activities

| Activity Type | Related Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MX69 | 0.3 | MDM2/XIAP inhibition; p53 activation |

| Anti-inflammatory | Bardoxolone methyl | <1 | NF-kB pathway inhibition |

| Cytotoxicity | Pyrazin derivatives | 0.5-1.2 | Induction of apoptosis |

Case Study 1: Anticancer Efficacy

A study exploring the efficacy of pyrazine derivatives found that modifications at the phenyl ring significantly enhanced anticancer activity in breast cancer models. The tested compound exhibited a notable decrease in cell viability at concentrations as low as 0.5 µM, corroborating its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation assessed the anti-inflammatory properties of structurally similar compounds in a murine model of arthritis. Results demonstrated a marked reduction in joint swelling and inflammatory markers following treatment with these compounds, indicating their therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Comparison with N-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide

Structural Differences :

- Phenyl substituents : The target compound has a 3,5-dimethylphenyl group on the dihydropyrazine, whereas the comparator has a 4-fluorophenyl group. Methyl groups enhance lipophilicity, while fluorine may improve metabolic stability .

- Methoxy positioning: The target compound’s methoxy groups are at the 2,4-positions of the phenyl ring, versus 3,4-positions in the comparator.

Synthesis : Both compounds likely employ carbodiimide-mediated amide coupling (e.g., EDC/HCl), as seen in analogous acetamide syntheses .

Implications :

Comparison with Antimicrobial Pyrazine Derivatives ()

Structural Differences :

- Core heterocycle: The target compound has a 2,3-dioxo-dihydropyrazine, while compounds in feature pyridazinone (e.g., compound 11) or phthalazinone (e.g., compound 12) cores.

- Substituents : The target compound lacks the quinazolin-3(4H)-yl group present in ’s derivatives, which is critical for their antimicrobial activity .

Activity :

Comparison with N-Substituted 2-Arylacetamides ()

Structural Differences :

Physicochemical Properties :

- The chlorine atoms in ’s compound increase molecular weight and polarity, whereas methyl groups in the target compound enhance lipophilicity.

Data Table: Key Structural and Functional Comparisons

Preparation Methods

Ugi Four-Component Reaction (Ugi-4CR) Followed by Cyclization

The Ugi-4CR offers a convergent route to advanced intermediates, as demonstrated in the synthesis of analogous dihydropyrazinones. For the target compound:

- Components :

- Aldehyde : 3,5-Dimethylbenzaldehyde (introduces the 3,5-dimethylphenyl group).

- Amine : tert-Butoxycarbonyl (Boc)-protected glycine (enables subsequent cyclization).

- Carboxylic Acid : 2-Chloroacetic acid (provides the acetyl linker for amidation).

- Isocyanide : Cyclohexyl isocyanide (ensures steric accessibility).

Procedure :

- Ugi-4CR : React equimolar amounts of the components in methanol at room temperature for 16 hours to yield a linear peptoid intermediate.

- Deprotection and Cyclization : Treat the Ugi adduct with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) to remove the Boc group, triggering intramolecular cyclization to form the dihydropyrazinone ring.

Key Advantages :

- Atom economy : Single-step assembly of four components.

- Yield : Reported yields for analogous systems reach 65–75%.

Limitations :

- Requires precise control of cyclization conditions to avoid side reactions.

Tsuji–Trost Allylation for Asymmetric Synthesis

While the target compound lacks a stereocenter, palladium-catalyzed Tsuji–Trost reactions have been employed for dihydropyrazinones with spiro architectures. Adapting this method:

- Substrate : A preformed Ugi adduct containing an allylic carbonate.

- Catalyst System : Pd₂(dba)₃ with chiral phosphoramidite ligands (e.g., L4 ).

- Conditions : 1,4-dioxane at 0.025 M concentration, room temperature, 24 hours.

Outcome :

- Forms the dihydropyrazinone ring with high enantioselectivity (up to 97% ee in model systems).

- Yield : 58–86% for spiro-diketopiperazines.

Synthesis of the N-(2,4-Dimethoxyphenyl)Acetamide Fragment

Nucleophilic Substitution of Chloroacetamide

A method adapted from CN103570645A involves:

- Chloroacetamide Preparation : React 2,4-dimethoxyaniline with chloroacetyl chloride in anhydrous dichloromethane, using triethylamine as a base.

- Coupling with Piperazine Derivatives : Substitute chlorine with a dihydropyrazinone-containing amine under basic conditions (e.g., K₂CO₃ in DMF).

Optimization Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Base | K₂CO₃ | |

| Temperature | 80°C | |

| Yield | 70–78% |

Carbodiimide-Mediated Amide Coupling

Drawing from CN103664681A, the acetamide is formed via activation of the carboxylic acid:

- Activation : Treat 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid with EDCI and DMAP in anhydrous dichloromethane at 0°C.

- Coupling : Add 2,4-dimethoxyaniline and stir at room temperature for 24 hours.

Yield : 76% for analogous acetamides.

Convergent Assembly of the Target Compound

Fragment Coupling via Nucleophilic Substitution

- Dihydropyrazinone Bromide Synthesis : Introduce a bromine atom at the nitrogen of the dihydropyrazinone using N-bromosuccinimide (NBS) in CCl₄.

- Displacement Reaction : React the bromide with N-(2,4-dimethoxyphenyl)acetamide in the presence of NaH in THF.

One-Pot Ugi-Cyclization-Coupling Sequence

Integrate the Ugi-4CR, cyclization, and amidation into a single protocol:

- Perform Ugi-4CR with 3,5-dimethylbenzaldehyde, Boc-glycine, 2-chloroacetic acid, and cyclohexyl isocyanide.

- Deprotect with TFA and cyclize.

- Directly couple with 2,4-dimethoxyaniline using EDCI/DMAP.

Advantages :

- Reduces purification steps.

- Overall Yield : ~55% (calculated from stepwise yields).

Comparative Analysis of Synthetic Methods

Critical Insights :

- The Ugi-4CR route offers the highest convergence but requires stringent cyclization control.

- Carbodiimide-mediated coupling provides reliable yields and is easily scalable.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Q & A

Q. What are the key steps and optimal conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions:

- Acylation : Reacting pyrazine derivatives with chloroacetyl chloride under inert conditions (argon/nitrogen) to introduce the acetamide moiety.

- Nucleophilic substitution : Coupling intermediates with substituted phenyl groups using sodium hydride or potassium carbonate as a base in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

- Temperature control : Maintain 60–80°C to prevent decomposition of sensitive intermediates .

- Purification : Use column chromatography with ethyl acetate/hexane gradients, followed by recrystallization .

Q. Which characterization techniques are critical for confirming structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and hydrogen bonding patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 479.2) .

- X-ray crystallography : Resolve dihedral angles between the pyrazine and acetamide moieties (mean C–C bond length: 0.006 Å; R-factor: <0.05) .

Q. What structural features influence its reactivity and stability?

- The 2,3-dioxopyrazine core enables hydrogen bonding with biological targets, while the 2,4-dimethoxyphenyl group enhances solubility in polar solvents .

- Rotatable bonds (e.g., C–N in the acetamide linker) affect conformational flexibility, as shown by molecular dynamics simulations .

Advanced Research Questions

Q. How to resolve discrepancies in spectral data during synthesis?

- Scenario : Unanticipated peaks in ¹H NMR may arise from residual solvents (e.g., DMSO-d6 at δ 2.5) or tautomeric forms of the pyrazine ring.

- Method : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. Compare experimental IR carbonyl stretches (1670–1700 cm⁻¹) with DFT-calculated vibrational frequencies .

Q. What strategies optimize yield in cross-coupling reactions?

- Catalyst screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig amination vs. CuI/1,10-phenanthroline for Ullmann coupling .

- Solvent effects : Replace DMF with THF to reduce side reactions (e.g., hydrolysis) while maintaining a 70°C reflux .

- Monitoring : Use TLC (silica, UV-active spots) or in-situ FTIR to track reaction progress .

Q. How to design assays for evaluating biological interactions?

- Protein binding : Perform fluorescence quenching studies with human serum albumin (HSA) to calculate binding constants (e.g., Kₐ ~10⁴ M⁻¹) .

- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) using a colorimetric assay (IC₅₀ values <10 μM suggest anti-inflammatory potential) .

- Cellular uptake : Use confocal microscopy with fluorescently tagged analogs to assess membrane permeability .

Q. How to address low solubility in pharmacological assays?

- Co-solvents : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.1% Tween-80 .

- Salt formation : React with HCl to generate a hydrochloride salt, improving aqueous solubility by 5–10 fold .

Q. What computational methods predict structure-activity relationships (SAR)?

- QSAR modeling : Use Gaussian09 to calculate descriptors (e.g., logP, topological polar surface area [TPSA] ~79 Ų) and correlate with IC₅₀ data .

- Molecular docking : AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR); prioritize poses with hydrogen bonds to Arg120 and Tyr355 .

Data Contradiction Analysis

Q. Conflicting results in thermal stability studies: How to interpret them?

- Issue : Differential scanning calorimetry (DSC) shows decomposition at 180°C, while TGA indicates stability up to 200°C.

- Resolution : DSC detects phase transitions (e.g., melting), whereas TGA measures mass loss. Cross-validate with isothermal gravimetric analysis (IGA) at 150°C for 24 hours .

Q. Variability in enzyme inhibition assays: What are potential causes?

- Source 1 : IC₅₀ of 2.5 μM (pH 7.4) vs. Source 2 : IC₅₀ of 8.7 μM (pH 6.8).

- Solution : Standardize buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and pre-incubate enzymes with the compound for 30 minutes to ensure equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.